5-Chloro-1-naphthoic acid

Übersicht

Beschreibung

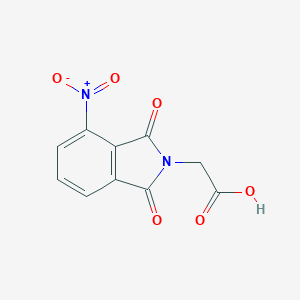

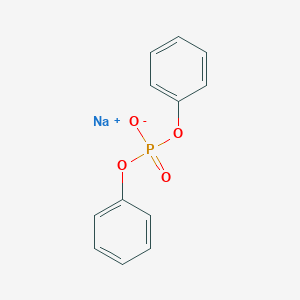

5-Chloro-1-naphthoic acid is a chemical compound with the CAS Number: 16650-52-5 . It has a molecular weight of 206.63 . The compound is solid in its physical form .

Molecular Structure Analysis

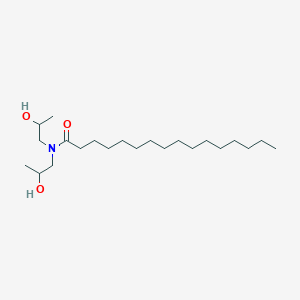

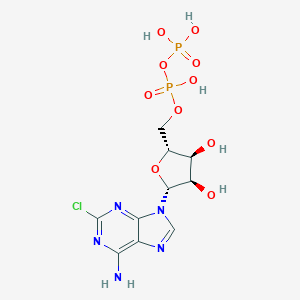

The molecular structure of 5-Chloro-1-naphthoic acid is represented by the linear formula: C11 H7 Cl O2 . The InChI key for this compound is CPGDMBASSDNQIS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Chloro-1-naphthoic acid is a solid compound . It has a molecular weight of 206.63 . .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Chloro-1-naphthoic acid is used in various areas of chemical synthesis . It can be used as a building block in the synthesis of more complex molecules .

Chromatography

In the field of chromatography, 5-Chloro-1-naphthoic acid can be used as a standard for calibration and method development .

Material Science

In material science, 5-Chloro-1-naphthoic acid can be used in the development of new materials, including polymers and nanomaterials .

Biological Research

5-Chloro-1-naphthoic acid can be used in biological research as a probe or label due to its fluorescent properties .

Medical Research

In medical research, 5-Chloro-1-naphthoic acid and its derivatives have been investigated for their potential biomedical applications . For example, functionalized derivatives of 5-Chloro-1-naphthoic acid have attracted attention due to their binding capability to DNA and exhibiting anticancer activities .

Fluorescent Dyes

5-Chloro-1-naphthoic acid and its derivatives have been used as fluorescent dyes due to their high photostability and strong fluorescent emission . They have been used as labeling reagents, solar energy collectors, and reagents for cellular imaging .

Fluorescent Chemosensors

5-Chloro-1-naphthoic acid and its derivatives have been widely used to design fluorescent chemosensors for detection of various molecules . These chemosensors can detect target molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Labeling Reagents in Biological Systems

The unique features of 5-Chloro-1-naphthoic acid derivatives, such as long emission wavelength, high solubility, and high stability in different pH media, make them excellent labeling reagents in biological systems .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5-Chloro-1-naphthoic acid are monoamine oxidase (MAO) and cholinesterase (ChE) enzymes . These enzymes play a crucial role in the regulation of neurotransmitters in the nervous system, making them important targets for drugs used to treat neurological disorders .

Mode of Action

5-Chloro-1-naphthoic acid interacts with its targets through a competitive and reversible inhibitory mode of action . The compound competes with the substrate for the active site of the enzyme, reducing the enzyme’s activity. This inhibitory action is reversible, meaning the compound can dissociate from the enzyme, allowing the enzyme to regain its activity .

Biochemical Pathways

The inhibition of MAO and ChE enzymes by 5-Chloro-1-naphthoic acid affects the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of neurological disorders .

Pharmacokinetics

The compound’s molecular weight of206.63 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of 5-Chloro-1-naphthoic acid’s action are primarily related to its inhibitory effects on MAO and ChE enzymes. By inhibiting these enzymes, the compound can modulate neurotransmitter levels, potentially impacting neuronal signaling and alleviating symptoms of neurological disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-naphthoic acid. For example, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities . These factors could potentially influence the degradation and efficacy of 5-Chloro-1-naphthoic acid in the environment .

Eigenschaften

IUPAC Name |

5-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGDMBASSDNQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359082 | |

| Record name | 5-Chloro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-naphthoic acid | |

CAS RN |

16650-52-5 | |

| Record name | 5-Chloro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16650-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, [[(3alpha,5beta,20S)-pregnane-3,17,20-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B98914.png)

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)